

# crystal structure analysis of triethylammonium iodide

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## Compound of Interest

Compound Name: Triethylammonium iodide

Cat. No.: B8681709

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## An In-depth Technical Guide on the Crystal Structure Analysis of **Triethylammonium Iodide**

This technical guide provides a comprehensive overview of the crystal structure of **triethylammonium iodide** ( $\text{C}_6\text{H}_{16}\text{N}^+\cdot\text{I}^-$ ), a compound of interest in chemical synthesis and material science. The information presented herein is intended for researchers, scientists, and professionals in drug development seeking a detailed understanding of its solid-state architecture. This document summarizes key crystallographic data, outlines experimental methodologies, and visualizes the structural analysis workflow and intermolecular interactions.

## Crystallographic Data

The crystal structure of **triethylammonium iodide** has been determined with precision at low temperatures. The compound crystallizes in the hexagonal system, and its crystallographic parameters have been refined from single-crystal X-ray diffraction data.<sup>[1][2]</sup>

Table 1: Crystallographic Data for **Triethylammonium Iodide**<sup>[1]</sup>

Parameter	Value
Chemical Formula	C <sub>6</sub> H <sub>16</sub> N <sup>+</sup> ·I <sup>-</sup>
Molar Mass (M <sub>r</sub> )	229.10 g/mol
Crystal System	Hexagonal
Space Group	P6 <sub>3</sub> mc
a	8.6555 (11) Å
c	7.8351 (9) Å
Unit Cell Volume (V)	508.35 (11) Å <sup>3</sup>
Molecules per Unit Cell (Z)	2
Calculated Density (D <sub>x</sub> )	1.497 Mg m <sup>-3</sup>
Radiation	Mo Kα
Temperature (T)	173 (2) K

## Experimental Protocols

The determination of the crystal structure of **triethylammonium iodide** involves two primary stages: the synthesis of high-quality single crystals and their subsequent analysis by X-ray diffraction.

### Synthesis of Triethylammonium Iodide Crystals

A reported method for obtaining colorless, needle-like single crystals of **triethylammonium iodide** is through a reaction involving di-tert-butylphenylsilane and iodine in the presence of triethylamine.<sup>[1][2]</sup>

- Reactants and Solvent:
  - Di-tert-butylphenylsilane (tBu<sub>2</sub>PhSiH)
  - Iodine (I<sub>2</sub>)

- Triethylamine ( $\text{NEt}_3$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ ) as the solvent.
- Procedure:
  - A solution of di-tert-butylphenylsilane and iodine in dichloromethane is prepared.
  - Triethylamine is added to this solution while stirring at a controlled temperature of 273 K.
  - Colorless crystals of **triethylammonium iodide** are grown from the resulting reaction solution at room temperature.[\[1\]](#)[\[2\]](#)

## Single-Crystal X-ray Diffraction Analysis

The crystallographic data presented in this guide were obtained through a detailed single-crystal X-ray diffraction experiment.

- Instrumentation: A Stoe IPDS-II two-circle diffractometer was utilized for data collection.[\[1\]](#)
- Data Collection:
  - $\omega$  scans were performed to collect the diffraction data.[\[1\]](#)
  - A total of 5945 reflections were measured, resulting in 464 independent reflections.[\[1\]](#)
  - The data were collected at a low temperature of 173 (2) K to minimize thermal vibrations and obtain a more precise structure.[\[1\]](#)
- Data Refinement:
  - An absorption correction was applied using a multi-scan method (MULABS).[\[1\]](#)
  - The structure was refined against  $F^2$  for all reflections.[\[1\]](#)
  - The H atom bonded to the nitrogen was refined isotropically.[\[2\]](#)
  - It was noted that the methylene groups are disordered over two equally occupied positions.[\[1\]](#)[\[2\]](#)

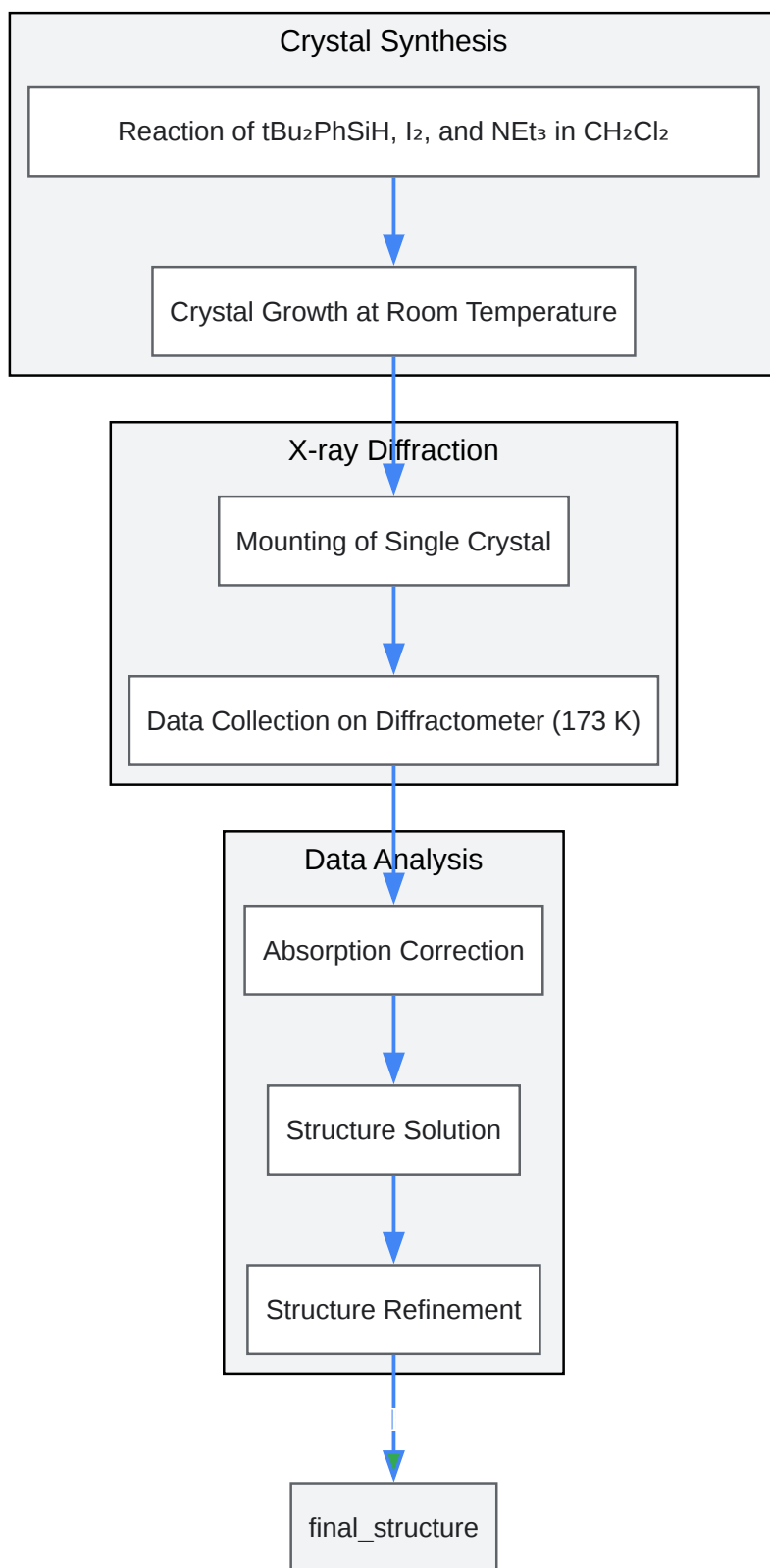
## Structural Features and Interactions

The crystal structure of **triethylammonium iodide** reveals specific ionic and intermolecular interactions that define its three-dimensional arrangement.

A key feature of the crystal structure is the hydrogen bond formed between the triethylammonium cation and the iodide anion. The anion and the cation are located on special positions of site symmetry 3m.<sup>[1][2]</sup> This results in only a sixth of an ion pair being present in the asymmetric unit.<sup>[1][2]</sup> The primary interaction connecting these ions is an N—H···I hydrogen bond.<sup>[1][2]</sup>

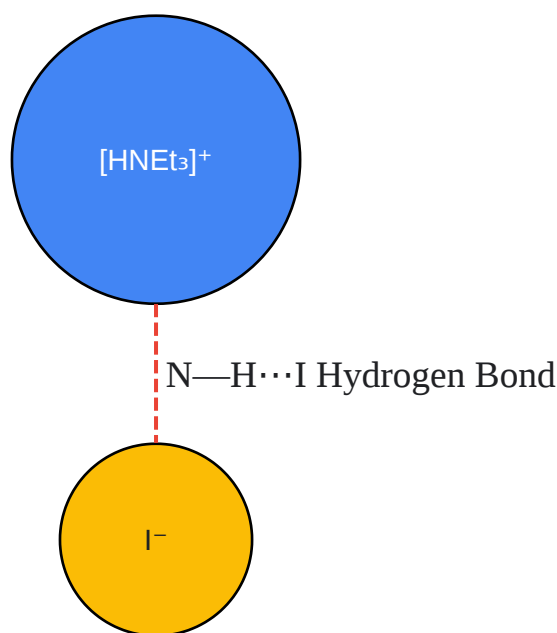
## Visualizations

The following diagrams illustrate the experimental workflow for the crystal structure analysis and the key intermolecular interactions within the **triethylammonium iodide** crystal.



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Caption: Experimental workflow for the crystal structure analysis of **triethylammonium iodide**.



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Caption: Ionic interaction in **triethylammonium iodide**.

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## References

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